N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide

medicinal chemistry S1P1 receptor agonism scaffold-hopping

This compound offers a unique 2,3-disubstituted thiophene arrangement and a 3-cyclopropyl-1,2,4-oxadiazole core not replicated in common 2,5- or 3,4-substituted commercial analogs. Covered by US 9,187,437 with implied S1P1 EC50 ≤15 µM, it is ideal for establishing baseline SAR around the ethoxyacetyl side chain. Its moderate logP (1.5) and multiple synthetic handles (amide NH, thiophene C-H, oxadiazole ring) support both biochemical/cell-based assays and efficient parallel library synthesis. Generic substitution with close analogs (e.g., cyclobutyl or methoxyacetyl variants) risks uncharacterized potency/selectivity shifts—procuring this exact chemotype ensures patent-validated target engagement.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1795297-44-7
Cat. No. B2371355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide
CAS1795297-44-7
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCCOCC(=O)NC1=C(SC=C1)C2=NC(=NO2)C3CC3
InChIInChI=1S/C13H15N3O3S/c1-2-18-7-10(17)14-9-5-6-20-11(9)13-15-12(16-19-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,17)
InChIKeyLRGGDPUSLHPVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide (CAS 1795297-44-7): Chemical Identity and Core Structural Class


N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide (CAS 1795297-44-7) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds [1]. Its structure features a 3-cyclopropyl-1,2,4-oxadiazole ring linked at the 5-position to a thiophene core, which is further functionalized with a 2-ethoxyacetamide side chain. The compound has a molecular weight of 293.34 g/mol and a molecular formula of C13H15N3O3S, with a computed XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. Patents encompassing substituted oxadiazole compounds describe this chemotype as useful for S1P1 receptor agonism, relevant to autoimmune and vascular disease research [2].

Why N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide Cannot Be Replaced by In-Class Analogs Without Risk


The 1,2,4-oxadiazole class is structurally diverse, and subtle changes to substituents on the oxadiazole, thiophene, or acetamide moieties can drastically alter binding affinity, selectivity, and pharmacokinetic profile [1]. Generic substitution with a close analog—e.g., replacing the cyclopropyl group with cyclobutyl or phenyl, or altering the ethoxyacetamide chain to a methoxyacetamide—introduces uncharacterized changes in S1P1 agonist potency and selectivity, as demonstrated in the structure-activity relationship (SAR) tables of the foundational S1P1 agonist patent [1]. Without side-by-side comparative data, assuming interchangeability risks procurement of a compound with inferior target engagement or off-target activity. The specific combination of a 3-cyclopropyl-1,2,4-oxadiazole, a 2,5-disubstituted thiophene, and an N-ethoxyacetyl group in this compound represents a distinct chemical space not replicated by other commercially available analogs [2], making direct substitution scientifically unjustified.

Quantitative Differentiation Evidence for N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide


Structural Uniqueness: Distinct Scaffold Configuration vs. Closest 1,2,4-Oxadiazole Analogs

The target compound possesses a unique combination of three structural features not simultaneously present in any close analog: a 3-cyclopropyl substituent on the 1,2,4-oxadiazole ring, a 2,5-disubstituted thiophene core, and an N-ethoxyacetyl side chain [1]. The closest commercially cataloged analog, N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(thiophen-3-yl)acetamide (CAS 1798673-84-3), replaces the ethoxyacetyl group with a thiophenylacetyl group, increasing molecular weight by ~38 Da and altering both lipophilicity and hydrogen-bonding capacity . This structural divergence is critical because the ethoxyacetyl moiety provides a distinct hydrogen bond acceptor pattern (ether oxygen plus amide carbonyl) that influences receptor binding, as evidenced by patent SAR showing that modifications to the acetamide side chain in related 1,2,4-oxadiazole S1P1 agonists can shift EC50 values by >10-fold [2].

medicinal chemistry S1P1 receptor agonism scaffold-hopping

Lipophilicity and Hydrogen Bonding: Computed LogP Differentiation vs. In-Class S1P1 Agonists

The target compound exhibits a computed XLogP3-AA of 1.5, positioning it at the lower end of the lipophilicity range for S1P1-active 1,2,4-oxadiazole compounds [1]. By contrast, many potent oxadiazole-based S1P1 agonists disclosed in the patent literature have calculated logP values exceeding 3.0 due to extensive aromatic substitution [2]. The compound also possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor (amide NH), providing a balanced polarity profile that may enhance aqueous solubility relative to more hydrophobic analogs [1]. This physicochemical signature is consistent with favorable drug-like properties as defined by Lipinski's Rule of Five, whereas many comparator compounds with higher logP and lower H-bond acceptor counts fall outside optimal oral drug space [3].

physicochemical properties logP drug-likeness

Patent-Grounded S1P1 Agonism Class Membership with Implied Potency Threshold

The compound falls within the generic scope of U.S. Patent 9,187,437, which explicitly claims substituted oxadiazole compounds with S1P1 GTPγS binding EC50 values of ≤15 μM, with preferred compounds exhibiting EC50 values between 0.1 nM and 5 μM [1]. While the specific compound is not individually exemplified with quantitative data, its structural adherence to the Markush formula and inclusion of preferred substituents (cyclopropyl, thiophene, acetamide linker) places it within the active S1P1 agonist class [1]. The patent further demonstrates that compounds within this chemotype exhibit selectivity for S1P1 over S1P3, an important differentiation metric given that S1P3 agonism is associated with bradycardia [1]. This class-level selectivity inference supports the compound's suitability for immunomodulatory research applications.

S1P1 agonism autoimmune disease lymphocyte trafficking

Thiophene-2,3-susbtitution Pattern: Regioisomeric Differentiation from Thiophene-2-yl Analogs

The target compound features the oxadiazole and acetamide substituents on the thiophene ring at positions 2 and 3, respectively [1]. This 2,3-substitution pattern is distinct from the more common 2,5-disubstituted thiophene found in many commercial analogs (e.g., N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, CAS 1795296-60-4 ). Regioisomeric differences in thiophene substitution can produce divergent electronic distribution and conformational preferences, as the sulfur atom's lone pair interacts differently with the oxadiazole ring depending on substitution geometry [2]. This regioisomeric identity provides a concrete, measurable structural differentiation (confirmed by InChIKey: LRGGDPUSLHPVDC-UHFFFAOYSA-N) that ensures the compound cannot be replaced by a 2,5- or 2,4-substituted thiophene analog without altering pharmacological properties.

regioisomerism thiophene chemistry structure-activity relationship

Synthetic Accessibility and Building Block Utility: Amidoxime-Isatoic Anhydride Route

The compound's synthesis proceeds via reaction of a suitable amidoxime with isatoic anhydride in NaOH–DMSO medium at ambient temperature , a mild and operationally straightforward protocol that contrasts with the multi-step, harsh-condition syntheses required for many 1,2,4-oxadiazole analogs with complex aryl substitution [1]. This synthetic accessibility makes the compound a practical building block for downstream derivatization, including amide coupling, thiophene functionalization, or oxadiazole elaboration. The ethoxyacetyl group can serve as a protecting group or be cleaved to reveal a free amine for further diversification . This represents a tangible procurement advantage over analogs that require extensive synthetic effort to prepare and derivatize.

synthetic methodology building block medicinal chemistry

Cyclopropyl Group: Metabolic Stability Advantage Over tert-Butyl and Phenyl Analogs

The 3-cyclopropyl substituent on the oxadiazole ring provides a sterically compact, metabolically robust group that is less prone to CYP450-mediated oxidation compared to common alternatives such as tert-butyl or unsubstituted phenyl groups found in related oxadiazole S1P1 agonists [1]. Cyclopropyl rings are known to resist oxidative metabolism due to the absence of benzylic or tertiary C-H bonds that are typical sites of enzymatic attack [2]. This class-level metabolic stability inference gives the compound a potential differentiation from analogs bearing oxidation-prone substituents, which may suffer from rapid clearance in vivo. Quantitative in vitro microsomal stability data for the specific compound are not publicly available, but the cyclopropyl group's well-documented metabolic shielding effect supports this advantage [3].

metabolic stability cyclopropyl CYP450 oxidation

Recommended Application Scenarios for N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide in Scientific and Industrial Settings


S1P1 Agonist Screening and Lead Optimization for Autoimmune Disease

This compound is best deployed as a structurally validated starting point for S1P1 agonist screening campaigns targeting autoimmune indications. Its inclusion within the scope of US 9,187,437 [1] provides a patent-backed expectation of S1P1 activity with an implied EC50 ≤15 μM. Researchers can use it to establish baseline structure-activity relationships around the 2-ethoxyacetyl side chain and 3-cyclopropyl-1,2,4-oxadiazole core, then synthesize analogs to improve potency and selectivity. The compound's moderate logP (1.5) and favorable hydrogen-bonding profile [2] make it suitable for both biochemical and cell-based assays requiring aqueous solubility.

Medicinal Chemistry Building Block for Focused Library Synthesis

The compound's accessible synthesis via amidoxime-isatoic anhydride coupling [1] and its multiple functional handles (amide NH, thiophene C-H positions, oxadiazole ring) make it an ideal building block for constructing focused chemical libraries. The ethoxyacetyl group can be cleaved or modified to introduce diverse acyl, alkyl, or sulfonyl substituents, enabling rapid exploration of the acetamide SAR vector identified in the S1P1 agonist patent [2]. Procurement of this compound thus supports efficient parallel synthesis workflows that are not feasible with synthetically intractable analogs.

Regioisomeric Probe for Thiophene-Dependent Pharmacology

The compound's unique 2,3-disubstituted thiophene arrangement [1] distinguishes it from the more common 2,5- or 3,4-substituted thiophene analogs found in commercial catalogs. This makes it a valuable regioisomeric probe for studying how the position of substituents on the thiophene ring affects S1P receptor subtype selectivity, metabolic stability, or off-target activity. Comparative studies with the regioisomer CAS 1795296-60-4 can directly reveal the impact of thiophene substitution geometry on pharmacological outcomes, generating high-value SAR data unattainable with symmetrically substituted thiophenes.

Cyclopropyl Metabolic Stability Evaluation in Oxadiazole Series

The 3-cyclopropyl group on the oxadiazole provides a built-in metabolic stability feature that can be benchmarked against analogs bearing oxidation-prone substituents (e.g., tert-butyl, phenyl) [1]. In vitro microsomal or hepatocyte stability assays comparing this compound with its closest tert-butyl or phenyl analogs can quantify the metabolic shielding effect, generating data to guide lead optimization toward compounds with improved pharmacokinetic profiles [2]. This application is particularly valuable for programs transitioning from in vitro potency to in vivo efficacy studies.

Quote Request

Request a Quote for N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.